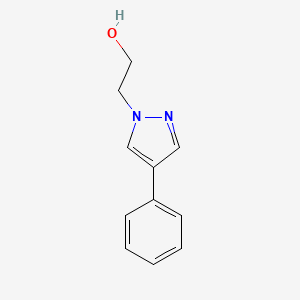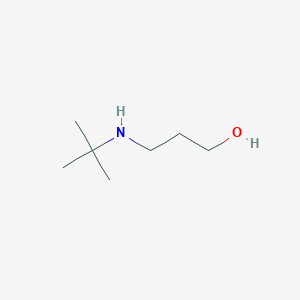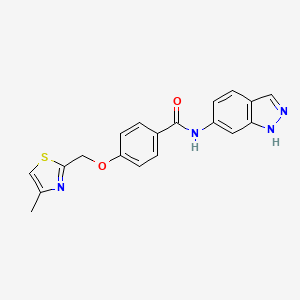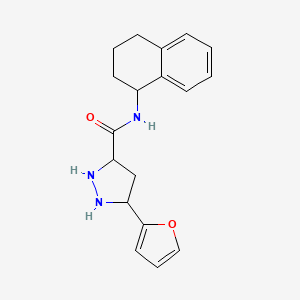
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research has explored the synthesis and antibacterial activity of novel pyrazoline derivatives, showing promising antibacterial effects against both Gram-positive and Gram-negative bacteria. These compounds, synthesized through cyclization of chalcone derivatives with thiosemicarbazide or phenyl hydrazine, demonstrated high efficacy in inhibiting bacterial growth, comparable to standard antibiotics like gentamicin and tetracycline (Rani, Yusuf, & Khan, 2012); (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
Antioxidant Agents
Another study focused on catalytic synthesis of chalcone derivatives, which revealed their potent antioxidant capabilities. These compounds were tested for in vitro antioxidant activity and showed significant potential, indicating their usefulness in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anticancer Activity
The anticancer activities of various derivatives have also been investigated, demonstrating significant cytotoxic effects against cancer cell lines. For instance, compounds with dihydronaphthalene and pyrazoline moieties have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, with some showing promising results against MCF-7 human cancer cells (Ahmed, Sarhan, Al-Ashmawy, Amr, Haiba, & Elsayed, 2020).
Antiviral Activity
Compounds featuring the furan moiety have been assessed for their anti-avian influenza virus (H5N1) activities. These studies have identified several derivatives displaying significant antiviral properties, suggesting potential applications in treating viral infections (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic potentials of furan and pyrazoline derivatives have been explored, revealing that these compounds exhibit significant activity in these regards. Such findings suggest their potential utility in developing new therapeutic agents for inflammation and pain management (Ray, Roy, & Lahiri, 1990).
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(16-11-15(20-21-16)17-9-4-10-23-17)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-2,4-5,7,9-10,14-16,20-21H,3,6,8,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUOFVGYRWUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CC(NN3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
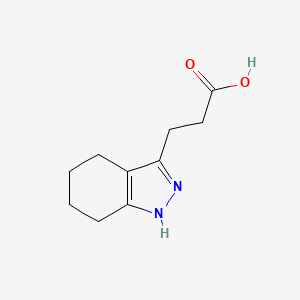
acetate](/img/structure/B2610547.png)
![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)
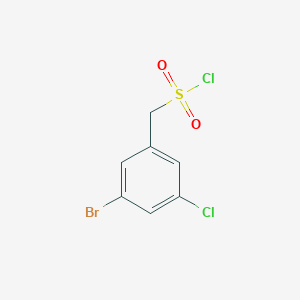

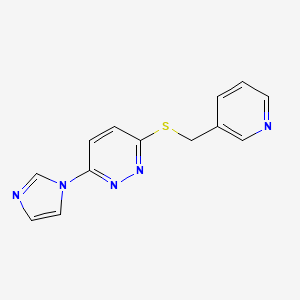
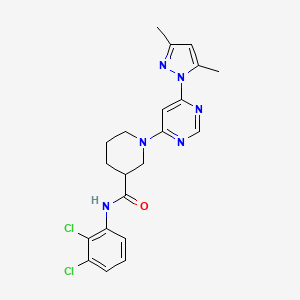
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)
